The core structure consists of a pyrimidine ring fused to a cyclopentane ring. Substitutions on this core structure, particularly at the 2 and 4 positions of the pyrimidine ring, significantly influence the biological activity. The presence of specific functional groups, such as N-methyl and 4N-methoxy groups, is often associated with increased potency. []
The antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives has been demonstrated in spontaneously hypertensive rats. Compounds such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine have shown to lower blood pressure in a gradual and sustained manner, with the ability to maintain normalized blood pressure levels with single daily oral doses1. The structural variation in the 6-aryl group and in the 2 and 4 positions of the pyridopyrimidine ring significantly influences the activity of these compounds1.
In the realm of enzyme inhibition, derivatives of 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one have been synthesized and evaluated for their biological activity with dihydrofolate reductase (DHFR). These compounds, including the 6-methyl and 8-methyl derivatives, have been shown to be substrates for DHFR, with varying apparent K(m) and V(max) values, indicating their potential as mechanism-based inhibitors or substrates of the enzyme4.
The derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine have been found to possess significant antihypertensive properties. The study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives has provided a promising lead for the development of new antihypertensive agents. These compounds have been evaluated in vivo and have shown efficacy in lowering blood pressure in hypertensive rats1.
The synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones has led to the discovery of compounds with antiallergic activities. One such compound, 6-(2-cyclohexylethyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one, has been identified as a promising new antiallergic agent with dual activity as a leukotriene D4 receptor antagonist and an orally active mast cell stabilizer5.
The quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones have been synthesized and their biological activity with DHFR has been studied. These compounds are designed to act as substrates and inhibitors of DHFR, an enzyme involved in the folate pathway, which is a target for anticancer and antimicrobial drugs. The enzyme kinetics studies of these compounds with chicken DHFR have confirmed their potential as substrates, which could lead to the development of novel drugs targeting DHFR4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: